molecular formula C9H10N4 B12825588 4-(4-Aminophenyl)-1H-imidazol-5-amine

4-(4-Aminophenyl)-1H-imidazol-5-amine

Cat. No.: B12825588
M. Wt: 174.20 g/mol
InChI Key: UQEDIONYVFRUAL-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1H-imidazol-5-amine is an organic compound characterized by the presence of an imidazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1H-imidazol-5-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution Reaction: The aminophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazole derivative with 4-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino compound.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-1H-imidazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound is utilized in the development of polymers and advanced materials due to its ability to form stable structures.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 4-(4-Aminophenyl)-1H-imidazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-1H-imidazol-5-amine: Similar structure but with nitro groups instead of amino groups.

    4-(4-Hydroxyphenyl)-1H-imidazol-5-amine: Contains hydroxy groups instead of amino groups.

Uniqueness

4-(4-Aminophenyl)-1H-imidazol-5-amine is unique due to its dual amino groups, which enhance its reactivity and binding affinity in various applications. This makes it more versatile compared to its nitro and hydroxy analogs.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-imidazol-4-amine

InChI

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,10-11H2,(H,12,13)

InChI Key

UQEDIONYVFRUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN2)N)N

Origin of Product

United States

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